A Technical Guide to Methyl 4-(trifluoromethyl)benzoate: A Cornerstone Intermediate in Modern Chemistry
A Technical Guide to Methyl 4-(trifluoromethyl)benzoate: A Cornerstone Intermediate in Modern Chemistry
Abstract
Methyl 4-(trifluoromethyl)benzoate, identified by CAS Number 2967-66-0 , is a pivotal chemical intermediate that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2][3] Its structure, which combines a benzoate core with a methyl ester and a para-substituted trifluoromethyl group, offers a unique confluence of reactivity and physicochemical properties. The trifluoromethyl (-CF3) moiety, in particular, imparts enhanced metabolic stability, lipophilicity, and binding selectivity when incorporated into bioactive molecules, making this compound an invaluable building block for drug discovery.[4] This guide provides an in-depth analysis of its properties, synthesis, applications, and handling protocols, designed for researchers and development professionals who utilize fluorinated compounds to drive innovation.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of reproducible science. Methyl 4-(trifluoromethyl)benzoate is unambiguously defined by a set of unique identifiers and characterized by its distinct physical properties.
Caption: Core chemical structure and primary identifiers for Methyl 4-(trifluoromethyl)benzoate.
The compound's physical and chemical characteristics are summarized below, providing essential data for experimental design and process optimization.
| Property | Value | Source |
| CAS Number | 2967-66-0 | [2][5] |
| Molecular Formula | C9H7F3O2 | [1][2][6] |
| Molecular Weight | 204.15 g/mol | [6] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Density | 1.268 g/mL at 25 °C | [5] |
| Melting Point | 13-14 °C | [2][5] |
| Boiling Point | 94-95 °C at 21 mmHg | [5] |
| Refractive Index (n20/D) | 1.451 | |
| Flash Point | 82 °C (179.6 °F) - closed cup |
The Scientific Rationale: Impact of the Trifluoromethyl Group
The utility of Methyl 4-(trifluoromethyl)benzoate stems directly from the profound electronic influence of the -CF3 group. In drug development, the strategic replacement of a methyl (-CH3) or chloro (-Cl) group with a trifluoromethyl (-CF3) group is a well-established technique to optimize a drug candidate's profile.[4]
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Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[4] This high bond energy makes the -CF3 group exceptionally resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. By incorporating this group, chemists can block potential metabolic hotspots on an aromatic ring, thereby increasing the compound's in vivo half-life.[4]
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Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for enhancing a drug's ability to cross cellular membranes and reach its target site of action.[4]
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Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety alters the electronic distribution of the aromatic ring, which can influence how a molecule interacts with its biological target. This can lead to improved binding selectivity and potency.
Caption: Influence of the trifluoromethyl group on molecular properties and outcomes.
Core Applications in Research and Development
Methyl 4-(trifluoromethyl)benzoate is not an end-product but a versatile intermediate. Its value lies in its ability to be transformed into a wide array of more complex molecules.
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Medicinal Chemistry: It is a key starting material for synthesizing novel drug candidates.[7] The ester can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, providing multiple pathways to diverse molecular scaffolds.
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Organic Synthesis: The compound serves as a powerful tool for introducing the 4-(trifluoromethyl)benzoyl moiety into larger molecules.[3][7] Its predictable reactivity makes it a reliable component in multi-step synthetic routes.
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Fluorinated Compound Development: It is a fundamental building block for creating advanced fluorinated materials, such as polymers and specialty chemicals, where chemical stability and unique electronic properties are desired.[3][7]
Synthesis and Reactivity Overview
A common and straightforward method for preparing Methyl 4-(trifluoromethyl)benzoate is the Fischer esterification of 4-(trifluoromethyl)benzoic acid with methanol, typically under acidic catalysis.
Caption: Conceptual workflow for the Fischer esterification synthesis pathway.
The ester functionality is the primary site of reactivity. It can readily undergo nucleophilic acyl substitution, allowing for transformations such as:
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Saponification (Hydrolysis): Conversion back to 4-(trifluoromethyl)benzoic acid using a base like NaOH or KOH.
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Aminolysis: Reaction with amines to form the corresponding amides.
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Reduction: Reduction to 4-(trifluoromethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Experimental Protocol: Saponification to 4-(Trifluoromethyl)benzoic Acid
This protocol provides a self-validating workflow for the hydrolysis of the title compound, a common subsequent step in a synthetic pathway.
Objective: To convert Methyl 4-(trifluoromethyl)benzoate to 4-(trifluoromethyl)benzoic acid with high purity.
Materials:
-
Methyl 4-(trifluoromethyl)benzoate (1.0 eq)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) (1.5 eq)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-(trifluoromethyl)benzoate (e.g., 5.0 g, 24.5 mmol) in methanol (50 mL).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (1.47 g, 36.75 mmol) in deionized water (20 mL). Add the NaOH solution to the flask.
-
Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching & Acidification): Cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water (50 mL) to the residue. Slowly acidify the aqueous solution to pH ~2 by adding concentrated HCl dropwise in an ice bath. A white precipitate (the product) should form.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification & Validation: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 4-(trifluoromethyl)benzoic acid. The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and melting point analysis, which should match literature values.
Safety and Handling
Proper handling is essential due to the compound's hazardous properties.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[8] For operations with a risk of inhalation, a suitable respirator should be used.
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing vapors or mist.[8] Keep away from heat, sparks, and open flames.[8][9]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[8]
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Conclusion
Methyl 4-(trifluoromethyl)benzoate (CAS: 2967-66-0) is more than just a chemical; it is an enabling tool for scientific advancement. Its unique trifluoromethyl group provides a reliable method for instilling desirable properties like metabolic stability and enhanced lipophilicity into new molecules. For professionals in drug discovery and materials science, a thorough understanding of this intermediate's properties, reactivity, and handling is critical for leveraging its full potential in the development of next-generation products.
References
-
INDOFINE Chemical Company. METHYL-4-(TRIFLUOROMETHYL)BENZOATE. [Link]
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PubChem, National Center for Biotechnology Information. Methyl 4-(trifluoromethyl)benzoate. [Link]
-
ChemBK. Methyl 4-(trifluoromethyl)benzoate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Organic Synthesis with Methyl 4-(trifluoromethyl)benzoate: A Versatile Intermediate. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Sources
- 1. Methyl 4-(trifluoromethyl)benzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. METHYL-4-(TRIFLUOROMETHYL)BENZOATE | 2967-66-0 | INDOFINE Chemical Company [indofinechemical.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
